molecular formula C22H21FN4O2 B5668252 6-(4-fluorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one

6-(4-fluorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No.: B5668252
M. Wt: 392.4 g/mol
InChI Key: CNIABFSNYVZZGQ-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the 4-fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the piperazine moiety: This can be done through a nucleophilic substitution reaction where the piperazine ring is introduced to the pyridazinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Various substitution reactions can take place, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogenated compounds and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying enzyme interactions and receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one
  • 6-(4-methylphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one

Uniqueness

The presence of the 4-fluorophenyl group in 6-(4-fluorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one may confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets, compared to its analogs.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2/c23-18-8-6-17(7-9-18)20-10-11-21(28)27(24-20)16-22(29)26-14-12-25(13-15-26)19-4-2-1-3-5-19/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIABFSNYVZZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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